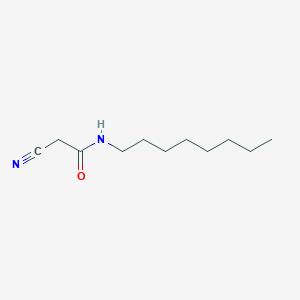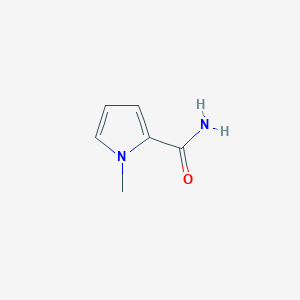
(1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid
Descripción general
Descripción
“(1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid” is a chemical compound with the CAS Number: 430460-38-1 . It has a molecular weight of 365.43 .
Molecular Structure Analysis
The InChI Code of the compound is1S/C22H23NO4/c24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-4,7-10,18-20H,5-6,11-13H2,(H,23,26)(H,24,25)/t18-,20+/m0/s1 . Physical And Chemical Properties Analysis
The compound is a solid and should be stored sealed in dry conditions at 2-8°C .Aplicaciones Científicas De Investigación
Indole Synthesis
Indole alkaloids are a significant area of study in organic chemistry due to their complexity and biological importance. A review by Taber and Tirunahari (2011) on indole synthesis proposes a classification for all indole syntheses, reflecting the broad interest in developing new methods for constructing indole and related structures, which could potentially include the synthesis and manipulation of complex molecules like "(1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid" (Taber & Tirunahari, 2011).
Bioaccumulative Potential of Compounds
The environmental persistence and bioaccumulation potential of perfluorinated carboxylates and sulfonates (PFCAs and PFASs) are discussed by Conder et al. (2008), illustrating concerns regarding the bioaccumulation of complex fluorinated compounds. This could parallel discussions on the environmental and biological interactions of similarly complex molecules (Conder et al., 2008).
Paramagnetic Amino Acid TOAC
The paramagnetic amino acid TOAC and its applications in peptide studies, as reviewed by Schreier et al. (2012), demonstrate the potential of incorporating unusual amino acids into peptides for structural and dynamic analyses. This could inform the use of "(1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid" in similar biochemical contexts (Schreier et al., 2012).
Phosphonic Acid Applications
The diverse applications of phosphonic acids, as outlined by Sevrain et al. (2017), highlight the versatility of functional groups in developing bioactive properties, targeting for drug design, and creating supramolecular materials. This review underscores the potential of complex molecules for multifaceted applications (Sevrain et al., 2017).
Biologically Active Plant Compounds
The structure-related activity of selected carboxylic acids from plants, investigated by Godlewska-Żyłkiewicz et al. (2020), provides insight into the biological activity of natural compounds, suggesting a framework for exploring the bioactivity of synthetic compounds like "(1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid" (Godlewska-Żyłkiewicz et al., 2020).
Amino Acid-Functionalized Quantum Dots
Ravi et al. (2021) discuss the functionalization of quantum dots with amino acids, enhancing their optical and electrical properties for applications in optoelectronic devices. This review suggests potential applications for complex amino acids in nanotechnology and materials science (Ravi et al., 2021).
Safety And Hazards
The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302-H312-H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501 .
Propiedades
IUPAC Name |
(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-4,7-10,18-20H,5-6,11-13H2,(H,23,26)(H,24,25)/t18-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMNDTGOODAUNI-AZUAARDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361182 | |
| Record name | (1S,2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid | |
CAS RN |
430460-38-1, 194471-85-7 | |
| Record name | (1S,2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Pyridinecarboxylic acid, 2-[(3,5-dimethylphenyl)amino]-](/img/structure/B1299552.png)
![ethyl N-[2-cyano-2-[(4-fluorophenyl)hydrazinylidene]acetyl]carbamate](/img/structure/B1299555.png)


![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1299568.png)






![2-[(4-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1299592.png)

